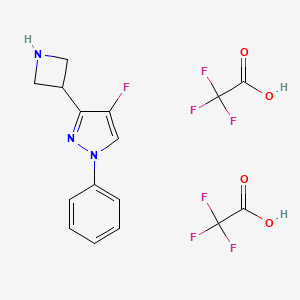
(2R,3R)-2-acetamido-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-acetamido-3-hydroxybutanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-acetamido-3-hydroxybutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (2R,3R)-tartaric acid.
Amidation: The hydroxyl groups of the tartaric acid are protected, and the carboxylic acid groups are converted to amides using acetic anhydride.
Hydrolysis: The protected hydroxyl groups are then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic resolution or chiral chromatography to obtain the desired enantiomer in high purity. These methods are scalable and can produce large quantities of the compound for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-acetamido-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
(2R,3R)-2-acetamido-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a resolving agent for racemic mixtures.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-acetamido-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-tartaric acid: A precursor in the synthesis of (2R,3R)-2-acetamido-3-hydroxybutanoic acid.
Threonine: An amino acid with a similar structure but different functional groups.
Serine: Another amino acid with a hydroxyl group but lacking the acetamido group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetamido and hydroxyl functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2R,3R)-2-acetamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5-/m1/s1 |
Clave InChI |
PEDXUVCGOLSNLQ-NQXXGFSBSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)NC(=O)C)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)



